molecular formula C8H12BBrN2O2 B13140073 (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronicacid

(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronicacid

Cat. No.: B13140073
M. Wt: 258.91 g/mol
InChI Key: WGWDYNMKAJCDSJ-UHFFFAOYSA-N
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Description

(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-6-(ethyl(methyl)amino)pyridine with a boronic acid derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology

Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active compounds .

Medicine

In medicine, (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is being explored for its potential use in drug development. Its unique chemical properties allow for the creation of novel drug candidates with improved efficacy and safety profiles .

Industry

Industrially, this compound is used in the production of advanced materials and chemicals. Its role in Suzuki-Miyaura coupling reactions makes it a key component in the manufacture of various industrial products .

Mechanism of Action

The mechanism of action of (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. In these reactions, the compound acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern and the presence of both bromine and boronic acid functional groups. This combination allows for versatile reactivity and makes it particularly useful in complex organic synthesis .

Properties

Molecular Formula

C8H12BBrN2O2

Molecular Weight

258.91 g/mol

IUPAC Name

[5-bromo-6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H12BBrN2O2/c1-3-12(2)8-7(10)4-6(5-11-8)9(13)14/h4-5,13-14H,3H2,1-2H3

InChI Key

WGWDYNMKAJCDSJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N(C)CC)Br)(O)O

Origin of Product

United States

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